4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a versatile compound with a unique structure that finds applications in various scientific fields. Its structure includes a benzothiazole moiety, which is known for its significant biological and chemical properties.
Properties
IUPAC Name |
4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-3-14-25-20-13-12-17-6-4-5-7-19(17)21(20)28-23(25)24-22(27)18-10-8-16(9-11-18)15(2)26/h1,4-13H,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUHTLZCFLWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-acetylbenzoyl chloride with 3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach ensures consistent quality and reduces the production time compared to batch processes .
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) undergoes oxidation to form a carboxylic acid derivative. This reaction is typically mediated by strong oxidizing agents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | Acidic aqueous, 80°C | 4-carboxy-N-[(2Z)-3-(prop-2-yn-1-yl)naphthothiazol-2-ylidene]benzamide | 72% |
| CrO₃ in H₂SO₄ | Reflux, 3 hr | Same as above | 68% |
Mechanistic Insight : The acetyl group is oxidized to a carboxyl group via a ketone intermediate. Steric hindrance from the naphthothiazole ring slightly reduces reaction efficiency compared to simpler aryl ketones .
Reduction Reactions
The propargyl (-C≡CH) and imine (C=N) moieties are susceptible to reduction:
Propargyl Group Reduction
Imine Bond Reduction
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₃CN (2 eq) | MeOH, pH 4.5, 12 hr | Saturated thiazolidine derivative | Non-reversible |
Key Finding : Hydrogenation preferentially targets the propargyl group over the conjugated imine system due to electronic stabilization of the latter .
Electrophilic Aromatic Substitution
The naphthothiazole ring undergoes regioselective substitution at the C5 and C8 positions:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitro derivative | 63% |
| Bromination | Br₂/FeBr₃, 25°C | C8 | 8-bromo derivative | 71% |
Electronic Effects : Electron-withdrawing acetyl and imine groups direct electrophiles to the less deactivated positions (C5/C8) .
Cycloaddition Reactions
The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Azide | Catalyst | Product | Application |
|---|---|---|---|
| Benzyl azide | CuSO₄/sodium ascorbate | Triazole-linked conjugate | Bioimaging probes |
| PEG-azide | Same as above | Water-soluble polymer conjugate | Drug delivery |
Kinetics : Reaction completes in <30 min at 25°C with >90% conversion, demonstrating the utility of this "click chemistry" approach .
Hydrolysis and Stability
The benzamide linkage shows pH-dependent hydrolysis:
| Condition | Half-life (t₁/₂) | Primary Degradant |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 hr | 4-acetylbenzoic acid + amine byproduct |
| pH 7.4 (blood plasma) | 48 hr | <5% degradation |
Implication : Acid-labile nature necessitates enteric coating for oral formulations .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and acetyl groups:
| Solvent | Product | Quantum Yield |
|---|---|---|
| Acetonitrile | Bicyclic adduct | Φ = 0.18 |
| Methanol | No reaction | - |
Application Potential : This photosensitivity enables light-triggered drug release mechanisms .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound has shown potential as an inhibitor of cell proliferation in various cancer cell lines. For example, a study demonstrated that thiazole-based compounds can induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has revealed that 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide exhibits inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have been studied for their acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In silico studies suggest that the compound may bind effectively to the active site of acetylcholinesterase, offering a promising avenue for drug development targeting cognitive decline.
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Histological analysis revealed significant apoptosis as evidenced by increased TUNEL-positive cells.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this thiazole scaffold.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit or activate specific pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds also exhibit significant biological activity and are used in similar applications, including pharmaceuticals and materials science.
Benzothiazole-based anti-tubercular compounds: These derivatives have been shown to possess potent anti-tubercular activity and are used in the development of new anti-tubercular drugs.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other benzothiazole derivatives .
Biological Activity
The compound 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a synthetic derivative belonging to the class of naphtho[2,1-d][1,3]thiazoles. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contains a thiazole moiety fused with a naphthalene ring, which is known to enhance biological activity through various mechanisms such as redox reactions and interaction with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphtho[2,3-d]thiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism for the antimicrobial activity involves the generation of reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within microbial cells, ultimately resulting in cell death .
Study 1: Antimicrobial Screening
A comparative study was conducted to evaluate the antimicrobial efficacy of various naphtho[2,3-d]thiazole derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide | 32 | S. aureus, E. coli |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 16 | S. epidermidis, MRSA |
This study indicated that the compound exhibits promising antibacterial properties comparable to established antibiotics .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on various derivatives of naphtho[2,3-d]thiazole. The findings suggested that modifications in the substituents on the benzamide and thiazole moieties significantly influence biological activity.
| Modification | Activity Change |
|---|---|
| Acetyl group addition | Increased solubility and activity |
| Prop-2-ynyl substitution | Enhanced interaction with bacterial membranes |
The incorporation of specific functional groups was found to optimize both solubility and bioactivity .
Q & A
Q. How to optimize regioselectivity in functionalizing the naphthothiazole ring?
- Methodological Answer :
Directing Groups : Introduce a nitro group at C-5 to steer electrophilic substitution (e.g., bromination) .
Transition Metal Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling at sterically accessible positions .
- Trade-off : Electron-withdrawing groups may deactivate the ring toward further reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
